molecular formula C19H25ClN2OS B1679940 Pyridaben CAS No. 96489-71-3

Pyridaben

Cat. No.: B1679940
CAS No.: 96489-71-3
M. Wt: 364.9 g/mol
InChI Key: DWFZBUWUXWZWKD-UHFFFAOYSA-N
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Description

Gevotroline hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed for the treatment of schizophrenia by Wyeth-Ayerst. The compound acts as a balanced, modest affinity D2 and 5-HT2 receptor antagonist and also possesses high affinity for the sigma receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gevotroline hydrochloride is synthesized by reacting equimolar amounts of gevotroline and hydrogen chloride . The synthetic route involves the formation of a hydrochloride salt from the base compound gevotroline.

Industrial Production Methods

The industrial production methods for gevotroline hydrochloride are not extensively documented. the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing, including purification and crystallization processes to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Gevotroline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert gevotroline hydrochloride into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of gevotroline hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of gevotroline hydrochloride depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Gevotroline hydrochloride has several scientific research applications, including:

Mechanism of Action

Gevotroline hydrochloride exerts its effects by acting as a balanced antagonist of D2 (dopamine) and 5-HT2 (serotonin) receptors. It also has high affinity for sigma receptors, which are thought to be involved in certain neuropsychiatric disorders. The compound’s mechanism of action involves the modulation of neurotransmitter activity, leading to its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gevotroline hydrochloride is unique due to its balanced affinity for both D2 and 5-HT2 receptors, as well as its high affinity for sigma receptors. This combination of receptor affinities contributes to its potential therapeutic effects and distinguishes it from other antipsychotic compounds .

Biological Activity

Pyridaben is a widely used miticide known for its effectiveness against various phytophagous mites. Its biological activity encompasses several mechanisms, including mitochondrial inhibition, oxidative stress induction, and potential reproductive toxicity. This article synthesizes research findings, case studies, and data on the biological activity of this compound.

Mitochondrial Inhibition
this compound acts primarily by inhibiting complex I of the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, contributing to oxidative stress and cellular damage. Studies have shown that this compound is a more potent inhibitor than rotenone, with significant implications for both pest control and potential toxicity in non-target organisms .

Oxidative Stress
The compound induces oxidative stress through the overproduction of ROS, which can lead to cellular apoptosis and damage to DNA integrity. In particular, this compound has been shown to cause DNA damage in spermatozoa, resulting in reduced fertility rates in animal models . The production of malondialdehyde (MDA), a marker of lipid peroxidation, was significantly elevated in treated groups, indicating increased oxidative damage .

Toxicological Evaluations

Case Studies
A notable case study highlighted the toxicological effects of this compound on human health due to accidental exposure. The findings indicated that this compound could impair immune function and exhibit neurotoxic effects, raising concerns about its safety for human use .

Animal Studies
Research on laboratory animals has demonstrated that exposure to this compound can lead to significant reproductive toxicity. In one study involving BALB/c mice, high doses resulted in a marked reduction in sperm count and viability, alongside histomorphometric changes in testicular tissues . The data from this study are summarized in Table 1.

Parameter Control Group Low Dose Group (53 mg/kg) High Dose Group (212 mg/kg)
Sperm Count100%75%20%
Sperm Viability95%60%10%
MDA Levels (µmol/L)0.51.23.5
Total Antioxidant Capacity2.51.80.9

Table 1: Effects of this compound on Sperm Parameters and Oxidative Stress Markers

Reproductive Toxicity

The impact of this compound on reproductive health has been extensively documented. In addition to reduced sperm quality, studies have reported alterations in hormone levels and testicular morphology following prolonged exposure . The histological examination showed significant degeneration of seminiferous tubules and increased lymphocyte infiltration, indicative of an inflammatory response.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting pyridaben residues in agricultural products, and how are they validated?

  • Methodological Answer : this compound residues are commonly quantified using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). For example, in apple matrices, a validated method involves extraction with ethyl acetate and acetone (1:1 v/v), purification via Florisil column chromatography, and GC-ECD analysis with a detection limit of 0.02 mg/kg and recovery rates of 83.6–104.1% . Method validation requires calibration curves (e.g., linearity of ≥ 0.9996), spike-recovery tests, and precision assessment using coefficient of variation (CV < 5%) .

Q. How do environmental factors influence this compound degradation kinetics in crops?

  • Methodological Answer : Degradation dynamics are studied by applying this compound to crops (e.g., apples) under controlled field conditions, collecting samples at intervals, and fitting data to first-order kinetics. Half-life (t₁/₂) calculations (e.g., 3.8–4.1 days in apples) require regression analysis of residue decline over time. Variables like temperature, UV exposure, and pH must be controlled to isolate their effects .

Q. What statistical models are used to analyze this compound photolysis in aqueous environments?

  • Methodological Answer : The "hockey-stick" model is applied to photolysis kinetics when degradation rates shift abruptly, such as under varying fulvic acid (FA) concentrations. Nonlinear regression tools (e.g., GraphPad Prism) are used to calculate rate constants and half-lives, with significance testing (e.g., p > 0.05 for FA concentration effects) to confirm model robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound photodegradation data caused by dissolved organic matter (DOM)?

  • Methodological Answer : Conflicting results on DOM’s role (e.g., FA’s negligible impact on photolysis rates vs. other studies showing DOM-enhanced degradation) require systematic replication. Control experiments should isolate DOM types (e.g., humic vs. fulvic acids) and concentrations, using LC-MS/MS to track photoproducts (e.g., M328) and confirm degradation pathways. Meta-analyses of published half-lives under standardized conditions (pH 7, 25°C) can identify contextual outliers .

Q. What novel methodologies improve the simultaneous detection of this compound and its metabolites in complex matrices?

  • Methodological Answer : Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols coupled with GC-MS/MS enhance sensitivity for multi-residue analysis. For example, dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and graphitized carbon black (GCB) minimizes matrix interference in cucumber and eggplant samples. Method accuracy is verified via cross-validation with LC-high-resolution MS to detect low-abundance metabolites (e.g., hydroxylated derivatives) .

Q. How do this compound photoproducts contribute to ecological risk assessments?

  • Methodological Answer : Photoproduct toxicity is evaluated using in silico tools (e.g., QSAR models) and bioassays (e.g., Daphnia magna acute toxicity tests). Kinetic studies track photoproduct accumulation (e.g., M328 peaks at 5–10 hours ), while fate models predict their persistence in aquatic systems. Data integration into frameworks like the EPA’s ECOTOX ensures regulatory relevance .

Q. What experimental designs optimize this compound stability studies under simulated environmental conditions?

  • Methodological Answer : Stability studies employ climate-controlled chambers to simulate sunlight (e.g., xenon-arc lamps), humidity, and temperature. High-frequency sampling (e.g., hourly for the first 24 hours) captures rapid degradation phases. Data are analyzed using mixed-effects models to account for variability in replicate samples, with ANOVA confirming significant factors (e.g., UV intensity vs. thermal degradation) .

Q. Data Interpretation and Validation

Q. How should researchers address low recovery rates in this compound extraction protocols?

  • Methodological Answer : Low recoveries (e.g., <80%) are mitigated by optimizing solvent polarity (e.g., acetone:ethyl acetate vs. acetonitrile) and purification steps (e.g., Florisil vs. C18 cartridges). Internal standards (e.g., deuterated this compound) correct matrix effects, while method robustness is validated via inter-laboratory comparisons .

Q. What criteria determine the selection of degradation kinetic models for this compound?

  • Methodological Answer : Model selection (first-order vs. hockey-stick) depends on residual plots and Akaike Information Criterion (AIC) scores. For biphasic degradation, segmented regression identifies inflection points (e.g., 5–10 hours for M328 decline ). Sensitivity analyses ensure models are not overfit to outliers.

Properties

IUPAC Name

2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one
Source PubChem
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InChI

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFZBUWUXWZWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032573
Record name Pyridaben
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Molecular Weight

364.9 g/mol
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Physical Description

White odorless solid; [Merck Index] Colorless odorless solid; [HSDB]
Record name Pyridaben
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Solubility

In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C
Record name PYRIDABEN
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Density

1.2 @ 20 °C
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Vapor Pressure

0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C
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Mechanism of Action

... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity.
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Color/Form

Colorless crystals

CAS No.

96489-71-3
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Record name 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one
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Record name 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio]
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Melting Point

111-112 °C
Record name PYRIDABEN
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By conducting a procedure similar to that in Synthesis Example 3 except using 2.0 g of 2-tert.-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone, 15 ml of N,N-dimethylformamide, 1.3 g of anhydrous sodium carbonate and 1.6 g of 4-tert.-butylbenzyl chloride, there were obtained white needle-like crystals having the following physical properties (yield: 87.9%):
Quantity
2 g
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15 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1.5 g of 2-tert.-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone, 200 ml of benzene, 1.5 g of anhydrous potassium carbonate and 1.4 g of 4-tert.-butyl-benzyl chloride was subjected to reaction at a reflux temperature for 6 hours. Then, procedure similar to that in Synthesis Example 5 was conducted to obtain white crystals (yield: 60%).
Quantity
1.5 g
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1.5 g
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1.4 g
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200 mL
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Yield
60%

Synthesis routes and methods IV

Procedure details

In 15 ml of N,N-dimethylformamide was dissolved 2.0 g (0.0092 mol) of 2-t-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone. The resulting solution was added with 1.3 g (0.0123 mol) of anhydrous sodium carbonate and 1.6 g (0.0088 mol) of 4-t-butylbenzyl chloride, and then heated under stirring at 80°~110° C. for two hours. The resulting mixture was cooled to room temperature, and then added with 100 ml of water and stirred. The solid thus precipitated was filtered off, washed with water, dried, and recrystallized from ethanol to obtain 2.9 g of 2 -t-butyl-5-(p-t-butylbenzylthio)-4-chloro-3(2H)-pyridazinone.
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1.3 g
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1.6 g
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100 mL
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2 g
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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